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molecular formula C13H16O4S B8313915 Methyl 4-((3-hydroxy-2,5-dimethylphenyl)sulfanyl)-3-oxobutanoate

Methyl 4-((3-hydroxy-2,5-dimethylphenyl)sulfanyl)-3-oxobutanoate

Cat. No. B8313915
M. Wt: 268.33 g/mol
InChI Key: SDPILJQYKGPVJX-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

MsOH (1.0 mL) was added to methyl 4-((3-hydroxy-2,5-dimethylphenyl)sulfanyl)-3-oxobutanoate (175.1 mg) at 0°. The mixture was stirred at 0° C. for 15 min, and then poured into ice water. The mixture was extracted with EtOAc. The organic layer was separated, washed successively with saturated aqueous NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (130.3 mg).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
175.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(C)(=O)=O.[OH:6][C:7]1[C:8]([CH3:23])=[C:9]([S:14][CH2:15][C:16](=O)[CH2:17][C:18]([O:20][CH3:21])=[O:19])[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[CH3:21][O:20][C:18](=[O:19])[CH2:17][C:16]1[C:10]2[C:11]([CH3:13])=[CH:12][C:7]([OH:6])=[C:8]([CH3:23])[C:9]=2[S:14][CH:15]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(=O)(C)O
Name
Quantity
175.1 mg
Type
reactant
Smiles
OC=1C(=C(C=C(C1)C)SCC(CC(=O)OC)=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CC1=CSC2=C1C(=CC(=C2C)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130.3 mg
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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